molecular formula C25H27ClN4O3S B5200394 (3-Chlorophenyl)-[6-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]methanone

(3-Chlorophenyl)-[6-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]methanone

Cat. No.: B5200394
M. Wt: 499.0 g/mol
InChI Key: YEWSQFXJIPPWAB-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)-[6-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a piperidinylsulfonylphenyl group, and a dihydropyrrolopyrazolyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)-[6-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, halogenating agents, and coupling catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)-[6-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the compound, which can be further utilized in different applications .

Scientific Research Applications

(3-Chlorophenyl)-[6-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)-[6-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Properties

IUPAC Name

(3-chlorophenyl)-[6-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O3S/c1-17-9-10-22(34(32,33)28-12-4-3-5-13-28)18(2)23(17)29-14-11-20-16-27-30(24(20)29)25(31)19-7-6-8-21(26)15-19/h6-10,15-16H,3-5,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWSQFXJIPPWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCC2)C)N3CCC4=C3N(N=C4)C(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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